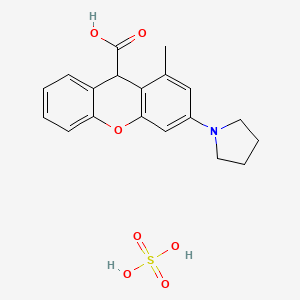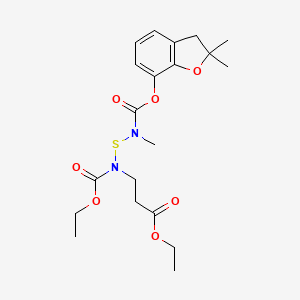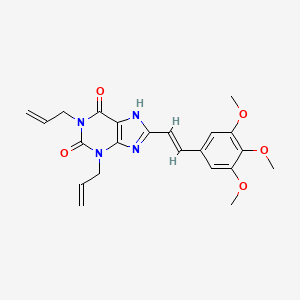
(E)-1,3-Diallyl-8-(3,4,5-trimethoxystyryl)xanthine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1,3-Diallyl-8-(3,4,5-trimethoxystyryl)xanthine is a synthetic xanthine derivative. Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulant effects, particularly in the central nervous system. This compound is of interest due to its potential biological activities and applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,3-Diallyl-8-(3,4,5-trimethoxystyryl)xanthine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as xanthine derivatives and trimethoxystyrene.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product. For example, palladium-catalyzed cross-coupling reactions can be employed to introduce the styryl group.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a pure compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing cost-effective purification techniques.
化学反应分析
Types of Reactions
(E)-1,3-Diallyl-8-(3,4,5-trimethoxystyryl)xanthine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles and electrophiles can be employed in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学研究应用
(E)-1,3-Diallyl-8-(3,4,5-trimethoxystyryl)xanthine has several scientific research applications:
Chemistry: It is used as a probe in studying the reactivity and mechanisms of xanthine derivatives.
Biology: The compound is investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a chemical intermediate in various industrial processes.
作用机制
The mechanism of action of (E)-1,3-Diallyl-8-(3,4,5-trimethoxystyryl)xanthine involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes or bind to receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the context of its use and the specific biological system being studied.
相似化合物的比较
Similar Compounds
1,3-Diallyl-8-(3,4,5-trimethoxystyryl)xanthine: A similar compound with slight structural variations.
1,3-Dipropyl-8-cyclopentylxanthine: Another xanthine derivative with different substituents.
Uniqueness
(E)-1,3-Diallyl-8-(3,4,5-trimethoxystyryl)xanthine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethoxystyryl group contributes to its reactivity and potential interactions with biological targets, setting it apart from other xanthine derivatives.
属性
CAS 编号 |
142665-35-8 |
|---|---|
分子式 |
C22H24N4O5 |
分子量 |
424.4 g/mol |
IUPAC 名称 |
1,3-bis(prop-2-enyl)-8-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-7H-purine-2,6-dione |
InChI |
InChI=1S/C22H24N4O5/c1-6-10-25-20-18(21(27)26(11-7-2)22(25)28)23-17(24-20)9-8-14-12-15(29-3)19(31-5)16(13-14)30-4/h6-9,12-13H,1-2,10-11H2,3-5H3,(H,23,24)/b9-8+ |
InChI 键 |
LNFUGNKOYHGRML-CMDGGOBGSA-N |
手性 SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C2=NC3=C(N2)C(=O)N(C(=O)N3CC=C)CC=C |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC2=NC3=C(N2)C(=O)N(C(=O)N3CC=C)CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


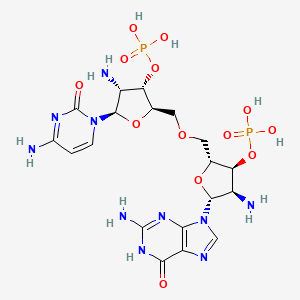
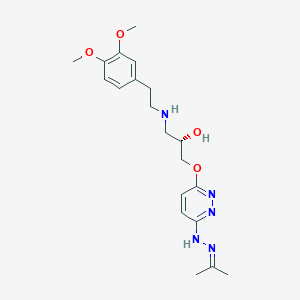
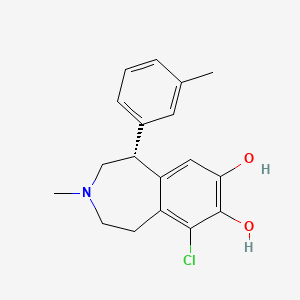
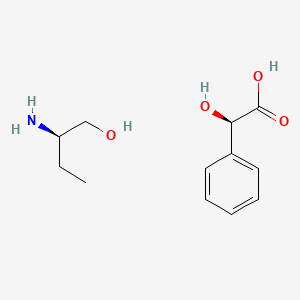
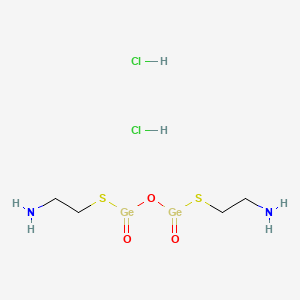
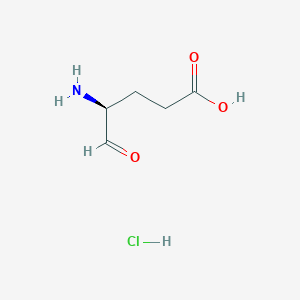

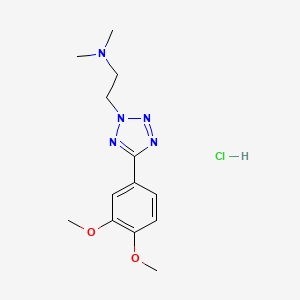
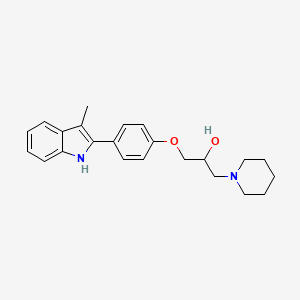
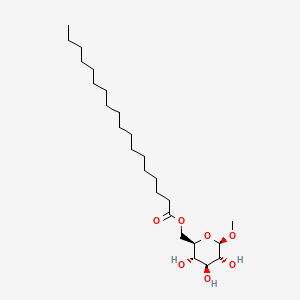
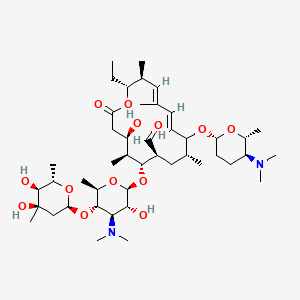
![4-[4-[[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]methyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid](/img/structure/B15187424.png)
